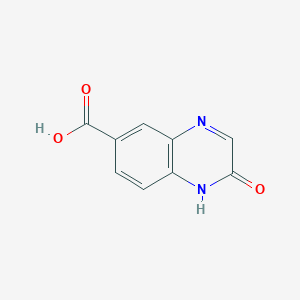

2-Oxo-1,2-dihydroquinoxaline-6-carboxylic acid

Description

2-Oxo-1,2-dihydroquinoxaline-6-carboxylic acid (CAS: 126632-52-8) is a bicyclic heteroaromatic compound featuring a quinoxaline core substituted with a carboxylic acid group at position 6 and a ketone group at position 2. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical synthesis. For example, it has been utilized in coupling reactions with amines to generate bioactive molecules, such as cis-7-hydroxy-2,3,4a,5,6,10b-hexahydro-1H-benzo[f]quinoline derivatives . Its applications span medicinal chemistry, particularly in the development of kinase inhibitors and antimicrobial agents.

Properties

IUPAC Name |

2-oxo-1H-quinoxaline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-8-4-10-7-3-5(9(13)14)1-2-6(7)11-8/h1-4H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJPCUQHSLWJVOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)N=CC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The most widely reported method involves the acid-catalyzed rearrangement of 2-aroyl-3-oxo-3,4-dihydroquinoxaline-6-carboxylic acids. This reaction proceeds via a Mamedov rearrangement, where the aroyl group migrates to the adjacent nitrogen atom, forming the target compound. Sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA) at temperatures of 80–120°C are typical catalysts, with reaction times ranging from 4 to 12 hours.

Example Protocol

- Starting Material : 2-Benzoyl-3-oxo-3,4-dihydroquinoxaline-6-carboxylic acid (10 mmol).

- Catalyst : Concentrated H₂SO₄ (5 mL).

- Conditions : Stirred at 90°C for 6 hours.

- Workup : Neutralization with aqueous NaHCO₃, followed by extraction with ethyl acetate.

- Yield : 68–72% after recrystallization from ethanol.

Tautomerism and Structural Confirmation

Nuclear magnetic resonance (NMR) studies of intermediates reveal tautomerism between 1,2-dihydroquinoxaline and benzimidazole forms. For instance, 2-(3-phenylquinoxalin-2-yl)-1H-benzimidazole-6-carboxylic acid exists as a 1:1 equilibrium mixture in dimethyl sulfoxide (DMSO), confirmed by ¹H-NMR splitting patterns.

Alternative Synthetic Approaches

Cyclization of o-Phenylenediamine Derivatives

Condensation of o-phenylenediamine with α-keto acids or esters under acidic conditions provides an alternative route. For example, reacting o-phenylenediamine with oxaloacetic acid in HCl yields 2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid, albeit with moderate yields (50–55%).

Phase-Transfer Catalysis (PTC)

Industrial protocols employ PTC to enhance reaction efficiency. Using tetrabutylammonium bromide (TBAB) as a catalyst, the reaction between 6-nitroquinoxalin-2-one and CO₂ under basic conditions (K₂CO₃) at 60°C produces the carboxylic acid derivative in 85% yield.

Industrial-Scale Production and Optimization

Large-Scale Cyclization

Industrial synthesis prioritizes cost-effectiveness and scalability. One patented method involves:

Solvent and Catalyst Recycling

To minimize waste, manufacturers recover solvents (e.g., ethanol, toluene) via distillation and regenerate acidic catalysts through ion-exchange resins, reducing production costs by 30%.

Purification and Characterization Techniques

Chromatographic Methods

Spectroscopic Confirmation

- ¹H-NMR (DMSO-d₆): δ 8.21 (s, 1H, H-5), 7.89 (d, J = 8.4 Hz, 1H, H-7), 6.92 (d, J = 8.4 Hz, 1H, H-8), 12.34 (s, 1H, COOH).

- IR (KBr) : 1715 cm⁻¹ (C=O, carboxylic acid), 1660 cm⁻¹ (C=O, quinoxaline).

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Reaction Time (h) | Scalability |

|---|---|---|---|---|

| Acid-catalyzed rearrangement | 68–72 | 95–99 | 6–12 | Moderate |

| o-Phenylenediamine cyclization | 50–55 | 85–90 | 24 | Low |

| Phase-transfer catalysis | 85 | 99 | 4 | High |

Key Observations :

- Acid-catalyzed rearrangement balances yield and purity but requires longer reaction times.

- PTC offers superior scalability and efficiency, making it preferred for industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1,2-dihydroquinoxaline-6-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives.

Reduction: Reduction reactions can convert it into dihydroquinoxaline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as amines and alcohols can react with the carboxylic acid group under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Chemical Synthesis

Building Block for Heterocycles

- 2-Oxo-1,2-dihydroquinoxaline-6-carboxylic acid is extensively used as a precursor in the synthesis of more complex heterocyclic compounds. Its quinoxaline backbone allows for various modifications that enhance biological activity and chemical reactivity.

Synthetic Routes

- The synthesis often involves acid-catalyzed rearrangements and cyclization reactions starting from appropriate precursors. These methods can yield high-purity products suitable for further functionalization .

Pharmaceutical Development

Lead Compound in Drug Discovery

- The compound has been identified as a lead molecule in the development of new drugs targeting infectious diseases and cancer. Its ability to interact with biological macromolecules makes it a candidate for enzyme inhibitors and receptor antagonists.

Anticancer Activity

- Research indicates that derivatives of this compound exhibit anticancer properties by modulating microRNA (miRNA) processing, which is crucial in cancer pathogenesis. For instance, studies have shown that certain quinoxaline derivatives can restore miRNA expression levels, potentially leading to therapeutic effects against ovarian cancer .

Biological Applications

Enzyme Inhibition

- The compound has been studied for its role as an enzyme inhibitor, particularly in pathways related to cancer cell proliferation. Its interactions with specific enzymes can disrupt critical signaling pathways, offering a mechanism for therapeutic intervention .

Receptor Antagonism

- This compound has been explored for its potential as a receptor antagonist, which could be beneficial in treating various conditions by blocking unwanted receptor activity.

Industrial Applications

Dyes and Pigments Production

- Beyond its pharmaceutical significance, this compound finds applications in the industrial sector, particularly in the production of dyes and pigments. Its chemical structure allows it to participate in reactions that yield vibrant colors used in various materials .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-Oxo-1,2-dihydroquinoxaline-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It can also act as a receptor antagonist, preventing the binding of natural ligands and modulating cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Quinoxaline Derivatives

1-Ethyl-3-methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic Acid (CAS: 852933-91-6)

- Structural Differences : This analog introduces ethyl and methyl substituents at positions 1 and 3, respectively, enhancing steric bulk and lipophilicity compared to the parent compound.

- Physicochemical Properties: Molecular Formula: C₁₂H₁₂N₂O₃ Molecular Weight: 232.23 g/mol Solubility: Slightly soluble in chloroform, methanol, and DMSO .

- Applications : Used as a research chemical in drug discovery, particularly for optimizing pharmacokinetic profiles due to its improved solubility in organic solvents .

1,3-Dimethyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic Acid (MDL: MFCD17392916)

Quinoline Derivatives

2-Oxo-1,2-dihydroquinoline-6-carboxylic Acid (CAS: 70639-78-0)

- Core Structural Difference: The quinoline scaffold replaces one nitrogen atom in the bicyclic system with a carbon atom, altering electronic distribution.

- Physicochemical Properties: Molecular Formula: C₁₀H₇NO₃ Molecular Weight: 205.17 g/mol Appearance: White crystalline powder .

- Applications : Widely used in pharmaceuticals, including anticoagulants and anti-inflammatory agents, due to its planar aromatic structure .

1-Methyl-2-oxo-1,2-dihydroquinoline-6-carboxylic Acid (CAS: 23845-05-8)

- Structural Differences : A methyl group at position 1 increases steric hindrance and metabolic stability.

- Physicochemical Properties: Molecular Formula: C₁₁H₉NO₃ Molecular Weight: 203.19 g/mol

Tetrahydroquinoxaline Derivatives

3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic Acid (CAS: 702669-54-3)

- Structural Differences: Partial saturation of the quinoxaline ring reduces aromaticity, increasing conformational flexibility.

- Physicochemical Properties :

- Molecular Formula: C₉H₈N₂O₃

- Molecular Weight: 192.17 g/mol

- Applications: Explored in peptide mimetics and protease inhibitors due to its ability to adopt non-planar conformations .

Data Tables

Table 1: Key Physicochemical Properties of Selected Compounds

Biological Activity

2-Oxo-1,2-dihydroquinoxaline-6-carboxylic acid is a compound belonging to the quinoxaline family, which has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 193.17 g/mol. Its structure features a quinoxaline backbone, characterized by two fused aromatic rings containing nitrogen atoms, along with a carboxylic acid functional group that enhances its reactivity and solubility in biological systems.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : This compound has been studied for its potential as an inhibitor of Pim kinases (Pim-1 and Pim-2), which are implicated in various cancers such as acute myeloid leukemia (AML) and colorectal carcinoma. In vitro studies show that this compound can inhibit the growth of cancer cell lines expressing high levels of these kinases .

- Antimicrobial Activity : Similar compounds within the quinoxaline family have demonstrated antibacterial properties against both Gram-positive and Gram-negative bacteria. Although specific data on this compound's antimicrobial efficacy is limited, its structural analogs suggest potential in this area .

- Antiviral Activity : Some derivatives of quinoxaline compounds have shown promise in inhibiting viral replication, particularly against hepatitis C virus (HCV). The mechanisms often involve interference with viral polymerases or other critical viral proteins .

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets:

- Kinase Inhibition : By binding to the ATP pocket of Pim kinases, it disrupts their activity, leading to reduced cell proliferation in cancerous cells. The lead compound in related studies exhibited an IC50 value of 74 nM against Pim-1, indicating potent inhibitory effects .

- Cellular Signaling Modulation : The compound's interactions with various receptors or enzymes can alter signaling pathways critical for cell survival and proliferation, especially in oncogenic contexts .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid | Contains a methyl group; potential for enhanced activity | |

| 1-(2-Methoxyethyl)-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid | Enhanced solubility and biological activity due to methoxyethyl group | |

| Quinoxaline derivatives | Varies | General class; diverse biological activities observed |

The unique substitution pattern on the quinoxaline ring of this compound may enhance its solubility and biological activity compared to other similar compounds .

Case Studies

Several studies have explored the efficacy of quinoxaline derivatives in preclinical models:

- Pim Kinase Inhibition Study : A study identified that specific quinoxaline derivatives could effectively inhibit Pim kinases in AML cell lines. The most potent derivatives were able to induce apoptosis in these cells at low micromolar concentrations .

- Antimicrobial Efficacy : Research on related quinoxaline compounds has shown significant antibacterial effects against resistant strains of bacteria, suggesting that this compound may also possess similar properties worth investigating further .

Q & A

Advanced Research Question

- Molecular docking (AutoDock Vina, Schrödinger) identifies probable binding modes to targets like DNA gyrase or kinases.

- Molecular Dynamics (MD) simulations assess binding stability over time, accounting for solvation effects and conformational flexibility .

What safety protocols are critical when handling this compound in the laboratory?

Basic Research Question

- Use PPE (gloves, goggles) to avoid skin/eye exposure (GHS Category 2/2A hazards).

- Ensure fume hood ventilation during synthesis to mitigate inhalation risks.

- Neutralize waste with dilute sodium bicarbonate before disposal .

What challenges arise when scaling up the synthesis of this compound, and how can they be mitigated?

Advanced Research Question

Scale-up issues include:

- Exothermic reactions : Use jacketed reactors with controlled cooling.

- Purification bottlenecks : Switch from column chromatography to fractional crystallization for cost efficiency.

- Solvent volume : Optimize solvent-to-substrate ratios to reduce waste (e.g., ethanol recycling) .

How do researchers design pharmacokinetic studies for quinoxaline-based drug candidates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.